N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Brand Name:
Vulcanchem
CAS No.:
25875-99-4
VCID:
VC0014780
InChI:
InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1
SMILES:
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O
Molecular Formula:
C12H19NO8
Molecular Weight:
305.28 g/mol
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
CAS No.: 25875-99-4
Reference Standards
VCID: VC0014780
Molecular Formula: C12H19NO8
Molecular Weight: 305.28 g/mol
CAS No. | 25875-99-4 |
---|---|
Product Name | N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester |
Molecular Formula | C12H19NO8 |
Molecular Weight | 305.28 g/mol |
IUPAC Name | methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
Standard InChI | InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1 |
Standard InChIKey | SPILYXOSOLBQAQ-CNYIRLTGSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O |
SMILES | CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O |
Canonical SMILES | CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O |
Synonyms | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-3,5-dideoxy-, methyl ester; 2,3-Dehydro-N-acetylneuraminic acid methyl ester |
PubChem Compound | 10935625 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume